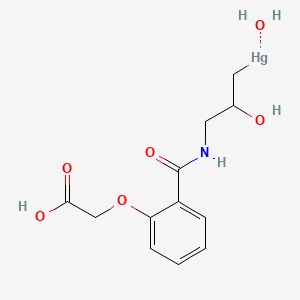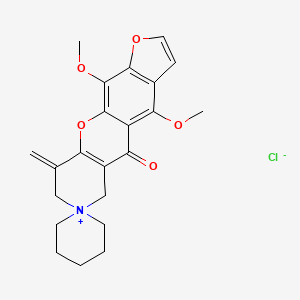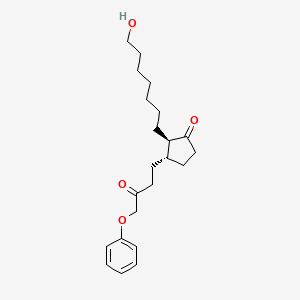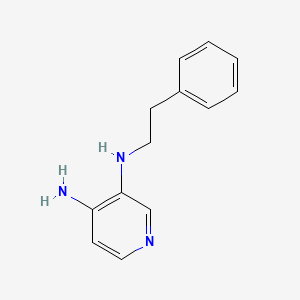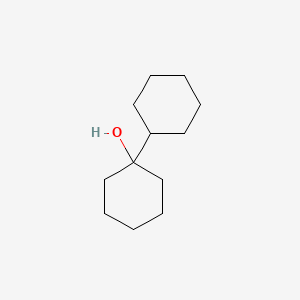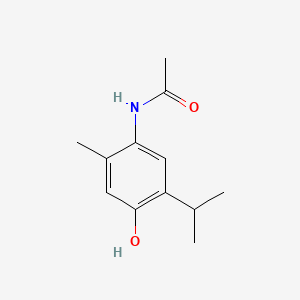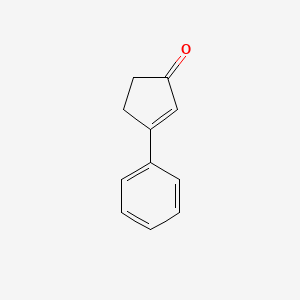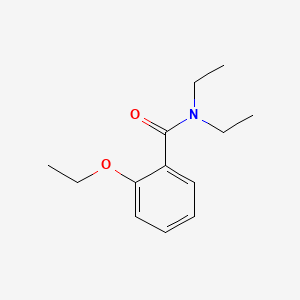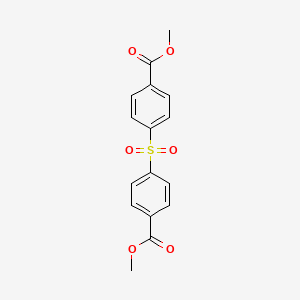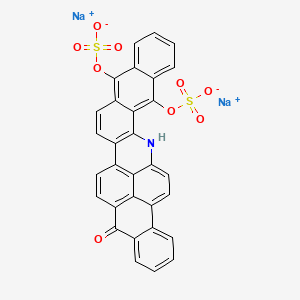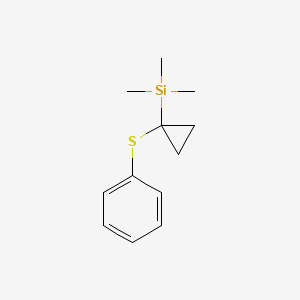
1-(Trimethylsilyl)cyclopropyl phenyl sulfide
Overview
Description
1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of organosulfur compounds and is commonly used in various research studies.
Scientific Research Applications
Hydroalumination and Related Reactions
Phenyl 1-(trimethylsilyl)propadienyl sulfide, closely related to 1-(Trimethylsilyl)cyclopropyl phenyl sulfide, has been studied for its hydroalumination reactions with diisobutylaluminum hydride and lithium butyl(diisobutyl)aluminum hydride. These reactions produce 1,3-dienes and 3-buten-1-ols. This compound is also investigated for equivalent silylmetalation and stanylalumination reactions (Tanaka, Kanemasa, & Tsuge, 1990).
Polymerization of α-Amino Acid N-Carboxyanhydrides
Phenyl trimethylsilyl sulfide has been used in the controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides. This method enables the production of functional poly(amino acids) with controllable molecular weights and narrow polydispersity index, suggesting potential applications in biological fields (Yuan, Sun, Wang, & Lu, 2016).
Cyclopropyl Alkynes as Mechanistic Probes
Cyclopropyl alkynes, similar to this compound, have been explored to distinguish between vinyl radical and ionic intermediates in chemical reactions. This research provides insights into the behavior of cyclopropyl-substituted vinyl cations or radicals under different conditions (Gottschling, Grant, Milnes, Jennings, & Baines, 2005).
Lithiation and Addition to Activated Olefins
The lithio derivative of phenyl trimethylsilylmethyl sulfide shows smooth addition to activated ethylene derivatives, leading to the formation of trimethylsilylcyclopropanes. This research highlights the compound's reactivity and potential in synthesizing functionally substituted cyclopropanes (Schaumann, Friese, & Spanka, 1986).
Synthesis of Organosilicon Compounds
Organosilicon compounds derived from cyclopropane derivatives, including those related to this compound, have been synthesized through a one-pot reaction. This demonstrates the compound's utility in generating complex organosilicon structures (Gholizadeh, Safa, & Noroozi Pesyan, 2020).
Butenolide Introduction to Electrophiles
Lithiated 5-(trimethylsilyl)furfuryl phenyl sulfides, similar in structure to this compound, have been efficiently used for introducing butenolide moieties to various electrophiles. This showcases potential applications in organic synthesis (Takano, Yasuda, Urabe, & Kuwajima, 1985).
Synthesis of Cyclopropane Derivatives
1-(Phenylthio)-1-(trimethylsilyl)cyclopropanes, structurally related to this compound, have been utilized in the synthesis of fused allylidenecyclopropanes. This indicates the compound's role in creating novel fused bicyclic systems (Shook, Romberger, Jung, Xiao, Sherbine, Zhang, Lin, & Cohen, 1993).
A New Synthetic Method for Cyclopropyl Phenyl Sulfides
1,3-Bis(phenylthio)propanes reacted with butyllithium to produce cyclopropyl phenyl sulfides, demonstrating a novel and convenient method for synthesizing such compounds (Tanaka, Uneme, Matsui, & Kaji, 1982).
properties
IUPAC Name |
trimethyl-(1-phenylsulfanylcyclopropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18SSi/c1-14(2,3)12(9-10-12)13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIZBLNWJYTTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CC1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339037 | |
| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74379-74-1 | |
| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trimethylsilyl)cyclopropyl phenyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



